Lipophilicity Control: cLogP Comparison
The predicted partition coefficient (XLogP3) for 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is 0, indicating a balanced hydrophilic‑lipophilic profile that aligns with CNS drug‑likeness criteria (XLogP3 ≤3; TPSA <70 Ų) [1]. In contrast, the benchmark comparator 1-(2,4-dimethoxybenzyl)piperazine (a Trimetazidine impurity) has an XLogP3 of 1.2, while the unsubstituted 1-(pyridin-2-ylmethyl)piperazine shows an XLogP3 of approximately 0.7 [2]. The lower lipophilicity of the target compound directly reduces the propensity for non‑specific binding to plasma proteins and lipid membranes, potentially improving free fraction and reducing off‑target effects in cellular assays [1][2].
| Evidence Dimension | XLogP3 (lipophilicity index) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1-(2,4-dimethoxybenzyl)piperazine: 1.2; 1-(pyridin-2-ylmethyl)piperazine: ~0.7 |
| Quantified Difference | Target is 1.2 logP units lower than 1-(2,4-dimethoxybenzyl)piperazine and ~0.7 units lower than 1-(pyridin-2-ylmethyl)piperazine |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity favors reduced non‑specific binding and improved aqueous solubility, making this compound a cleaner probe for target‑based assays compared to more lipophilic benzyl analogs.
- [1] PubChem. 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine. XLogP3 Computed Property. 2026. View Source
- [2] PubChem. 1-(2,4-dimethoxybenzyl)piperazine (CID 71306681 analog). XLogP3 Computed Property. 2026. View Source
